Diphenylphosphinate

Descripción

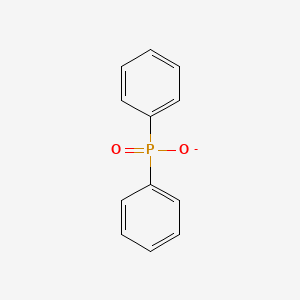

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H10O2P- |

|---|---|

Peso molecular |

217.18 g/mol |

Nombre IUPAC |

diphenylphosphinate |

InChI |

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |

Clave InChI |

BEQVQKJCLJBTKZ-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Diphenylphosphinate and Its Derivatives

Phosphinate Esterification and Functionalization Strategies

The formation of the P-O bond in diphenylphosphinate esters is a key transformation, achievable through several distinct strategies. These include reactions utilizing activated phosphinating agents and direct approaches from diphenylphosphinic acid.

Reaction with Phosphinating Agents

A classical and widely employed method for synthesizing this compound esters involves the reaction of an alcohol or phenol (B47542) with an activated phosphinating agent, most commonly diphenylphosphinic chloride. This electrophilic phosphorus compound readily reacts with nucleophilic hydroxyl groups, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction of diphenylphosphinic chloride with sodium salts of sterically hindered phenols in tetrahydrofuran (B95107) (THF) has been shown to produce a range of novel alkyl-substituted aryl this compound esters. organic-chemistry.orgresearchgate.netescholarship.org The yields for these reactions vary depending on the specific phenol used. For instance, the reaction with the sodium salt of 2,6-di-tert-butyl-4-methylphenol proceeds to give the corresponding ester. organic-chemistry.orgresearchgate.netescholarship.org Similarly, allylic alcohols can be converted to their corresponding this compound esters in good to excellent yields by reaction with diphenylphosphinic chloride in the presence of imidazole. nih.gov

A general procedure involves dissolving P-chloro-P,P-diphenylphosphine in a solvent like diethyl ether under an inert atmosphere, followed by the addition of the alcohol and a base such as triethylamine (B128534). researchgate.net For example, the reaction with ethanol (B145695) in the presence of triethylamine affords ethyl this compound in 75% yield. researchgate.net

Table 1: Synthesis of this compound Esters from Diphenylphosphinic Chloride

| Alcohol/Phenol | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Triethylamine | Diethyl Ether | 75 | researchgate.net |

| Phenol | Triethylamine | Diethyl Ether | 52 | researchgate.net |

| Allyl Alcohol | Imidazole | Not Specified | Good to Excellent | nih.gov |

| Benzyl Alcohol | Triethylamine | Dichloromethane | 85 | organic-chemistry.org |

| Methanol (B129727) | Triethylamine | Toluene | - | acs.org |

Direct Phosphorylation Approaches

Direct phosphorylation methods offer a more atom-economical "green" alternative by avoiding the pre-functionalization of the phosphorus center into a halide. These methods typically involve the direct condensation of diphenylphosphinic acid with an alcohol.

Microwave-assisted direct esterification of diphenylphosphinic acid with a 15-fold excess of an alcohol has proven effective. acs.orgoup.com For instance, the reaction with ethanol at 165°C in the presence of 10% butylmethylimidazolium (B1222432) hexafluorophosphate (B91526) as an ionic liquid catalyst yielded ethyl this compound at 70%. acs.org Without the ionic liquid, higher temperatures are often required, and yields can be lower. oup.com

Another efficient method for direct esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. This approach allows the reaction to proceed at room temperature under neutral conditions. researchgate.net A variety of alcohols, including methanol, ethanol, and isopropanol, react efficiently with diphenylphosphinic acid in the presence of DCC in dioxane, affording the corresponding esters in high yields, often exceeding 90%. researchgate.net For example, methyl this compound can be obtained in 94% yield. nih.gov

More recent developments include phosphoryl radical-initiated Atherton-Todd-type reactions. For example, the reaction of diphenylphosphine (B32561) oxide with ethanol in the presence of chloroform (B151607) and DBU in acetonitrile (B52724) under an air atmosphere can produce ethyl this compound in 98% yield. researchgate.net

Table 2: Direct Synthesis of this compound Esters from Diphenylphosphinic Acid/Oxide

| Alcohol | Reagent/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | [bmim][PF6] | Microwave, 165°C | 70 | acs.org |

| n-Butanol | [bmim][PF6] | Microwave, 180°C | 73 | d-nb.info |

| Methanol | DCC | Dioxane, rt, 6h | 97 | researchgate.net |

| Ethanol | DCC | Dioxane, rt, 6h | 98 | researchgate.net |

| Ethanol | CHCl3, DBU | Acetonitrile, rt, 3h | 98 | researchgate.net |

| Methanol | DDQ | DMF, rt | 88 | organic-chemistry.org |

Metal-Catalyzed Synthetic Pathways

Metal catalysts have enabled the development of highly efficient and selective methods for the synthesis of more complex this compound derivatives, such as those containing alkenyl and aryl functionalities.

Ruthenium-Catalyzed Addition Reactions for Alkenyl Diphenylphosphinates

The ruthenium-catalyzed addition of diphenylphosphinic acid across the triple bond of terminal alkynes provides a regioselective route to alkenyl diphenylphosphinates. researchgate.net The catalyst of choice for this transformation is often dodecacarbonyltriruthenium, Ru₃(CO)₁₂. researchgate.net The reaction proceeds with Markovnikov selectivity, leading to the formation of products with the phosphinate group attached to the more substituted carbon of the former triple bond. researchgate.net

This method is applicable to a range of terminal alkynes, affording the corresponding alkenyl diphenylphosphinates in good yields.

Table 3: Ruthenium-Catalyzed Synthesis of Alkenyl Diphenylphosphinates

| Alkyne | Catalyst | Solvent | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Hexyne | Ru₃(CO)₁₂ | Toluene | 120°C, 20h | CH₂=C(n-Bu)OP(O)Ph₂ | 85 | |

| Phenylacetylene | Ru₃(CO)₁₂ | Toluene | 120°C, 20h | CH₂=C(Ph)OP(O)Ph₂ | 92 | |

| Trimethylsilylacetylene | Ru₃(CO)₁₂ | Toluene | 120°C, 20h | CH₂=C(SiMe₃)OP(O)Ph₂ | 78 |

(Data are representative examples of the reaction)

Palladium-Catalyzed Cross-Coupling Reactions for Diarylphosphinates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of phosphorus-carbon bonds, enabling the synthesis of diarylphosphinates from aryl halides. A particularly innovative "one-pot" approach utilizes the inexpensive and readily available sodium hypophosphite as the phosphorus source, which couples with two equivalents of an aryl halide and an alcohol to form the diarylphosphinate ester.

This multicomponent reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and a base. The reaction tolerates a wide range of functional groups on the aryl halide. For example, the reaction of bromobenzene (B47551), isopropanol, and sodium hypophosphite yields isopropyl this compound in 83%. Aryl bromides with electron-donating groups (e.g., p-methyl, p-methoxy) and electron-withdrawing groups (e.g., p-trifluoromethyl, p-cyano) are all viable substrates, generally providing good to excellent yields.

Table 4: Palladium-Catalyzed One-Pot Synthesis of Diarylphosphinates

| Aryl Halide | Alcohol | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Bromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 83 | |

| p-Methylbromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 87 | |

| m-Methylbromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 80 | |

| p-Methoxybromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 80 | |

| p-(Trifluoromethyl)bromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 78 | |

| p-Cyanobromobenzene | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 70 | |

| 5-Bromoisoquinoline | Isopropanol | Pd(OAc)₂, Xantphos, DBU | 67 |

Preparation of Specific this compound Salts and Esters

The synthesis of specific salts and simple esters of diphenylphosphinic acid is fundamental for their use as reagents and intermediates in further chemical transformations.

Sodium and Potassium this compound : These salts can be prepared by reacting phenyl this compound with the corresponding alkali metal trimethylsilanolate. For instance, reacting phenyl this compound with sodium trimethylsilanolate in dry tetrahydrofuran yields sodium this compound as a white solid in 68% yield. Similarly, using potassium trimethylsilanolate under the same conditions produces potassium this compound in 87% yield.

Tetrabutylammonium (B224687) this compound : This quaternary ammonium (B1175870) salt can be synthesized through two primary routes. The direct neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide (B78521) in methanol is a high-yielding method, providing the product in 85-92% purity. An alternative method is the ion-exchange reaction between sodium this compound and tetrabutylammonium bromide in a water/acetone mixture, which gives the desired salt in 78-84% yield.

Methyl and Ethyl this compound : These simple esters are commonly prepared via the methods described in section 2.1. For example, methyl this compound can be synthesized in 94% yield by reacting diphenylphosphinic acid with methyl iodide in acetonitrile with cesium carbonate as the base. nih.gov Ethyl this compound is readily prepared from diphenylphosphine oxide and ethanol in 98% yield using an Atherton-Todd type reaction. researchgate.net A palladium-catalyzed method using bromobenzene, ethanol, and sodium hypophosphite also produces ethyl this compound in 91% yield.

Table 5: Preparation of Specific this compound Derivatives

| Compound | Starting Materials | Reagents/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium this compound | Phenyl this compound | Sodium Trimethylsilanolate / THF | 68 | |

| Potassium this compound | Phenyl this compound | Potassium Trimethylsilanolate / THF | 87 | |

| Tetrabutylammonium this compound | Diphenylphosphinic Acid | Tetrabutylammonium Hydroxide / Methanol | 85-92 | |

| Tetrabutylammonium this compound | Sodium this compound | Tetrabutylammonium Bromide / Water-Acetone | 78-84 | |

| Methyl this compound | Diphenylphosphinic Acid, Methyl Iodide | Cesium Carbonate / Acetonitrile | 94 | nih.gov |

| Ethyl this compound | Diphenylphosphine Oxide, Ethanol | CHCl₃, DBU / Acetonitrile | 98 | researchgate.net |

| Ethyl this compound | Bromobenzene, Ethanol, NaH₂PO₂ | Pd(OAc)₂, Xantphos, DBU | 91 |

Synthesis of 1-Cyclohexen-1-yl this compound

1-Cyclohexen-1-yl this compound is a vinylic phosphinate ester. chemsynthesis.comnih.gov One synthetic approach involves the reaction of a suitable cyclohexene (B86901) precursor with a diphenylphosphinylating agent. A common method for creating similar vinylic phosphinates is the reaction of a ketone with a phosphinyl chloride in the presence of a base.

A related synthesis starts with the conversion of bromobenzene to a Grignard reagent, which is then condensed with cyclohexanone (B45756) to produce 1-phenylcyclohexanol. tubitak.gov.tr Dehydration of this alcohol yields 1-phenyl-1-cyclohexene. tubitak.gov.trbiosynth.com While this does not directly yield the target molecule, it demonstrates a key step in functionalizing the cyclohexene ring, which could be a precursor to the final product.

| Reactant 1 | Reactant 2 | Product |

| Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexanol |

| 1-Phenylcyclohexanol | p-Toluenesulfonic acid | 1-Phenyl-1-cyclohexene |

Synthesis of Tetrabutylammonium this compound

Tetrabutylammonium this compound is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis. Its synthesis is typically achieved through a neutralization reaction or a salt metathesis reaction.

One documented method involves the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide in methanol. The resulting salt is then recrystallized from an ether/hexane mixture to yield a white solid. Another approach involves the reaction of diphenylphosphinic acid with sodium hydroxide in water to form sodium this compound. This is followed by the addition of tetrabutylphosphonium (B1682233) chloride, leading to the formation of tetrabutylphosphonium this compound as a white crystalline solid after extraction and drying. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| Diphenylphosphinic acid | Tetrabutylammonium hydroxide | Methanol | Tetrabutylammonium this compound |

| Diphenylphosphinic acid & Sodium hydroxide | Tetrabutylphosphonium chloride | Water/Chloroform | Tetrabutylammonium this compound |

Synthesis of Pentafluorophenyl this compound

Pentafluorophenyl this compound (FDPP) is a widely used coupling reagent in peptide synthesis, known for its efficiency in forming amide bonds with minimal racemization. sigmaaldrich.comchemicalbook.comresearchgate.net The synthesis of FDPP is generally accomplished by reacting diphenylphosphinic chloride with pentafluorophenol. sigmaaldrich.comchemicalbook.com This reaction is often carried out in the presence of a base, such as imidazole, to neutralize the hydrogen chloride byproduct. sigmaaldrich.comchemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Product |

| Diphenylphosphinic chloride | Pentafluorophenol | Imidazole | Pentafluorophenyl this compound |

Synthesis of Alkyl-Substituted Aryl this compound Esters

A series of novel alkyl-substituted aryl this compound esters have been synthesized by reacting diphenylphosphinic chloride with the sodium salts of sterically hindered phenol derivatives. inonu.edu.trtandfonline.comtandfonline.com This method allows for the introduction of various alkyl-substituted aryl groups onto the this compound core. The reactions typically result in good yields of the desired phosphinate esters. inonu.edu.trtandfonline.com

| Diphenylphosphinic Chloride Reacts with Sodium Salt of: | Resulting Ester | Yield (%) tandfonline.com | Melting Point (°C) tandfonline.com |

| 3,4-Dimethylphenol | 3,4-Dimethylphenoxy Diphenylphosphinoxide | 38 | 119–120 |

| 2,4,6-Trimethylphenol | 2,4,6-Trimethylphenoxy Diphenylphosphinoxide | 32 | 76–77 |

| 4-tert-Butylphenol | 4-tert-Butylphenoxy Diphenylphosphinoxide | 52 | 168–170 |

Synthesis of (1H-1,2,3-triazol-4-yl)methyl Diphenylphosphinates

An efficient method for the synthesis of (1H-1,2,3-triazol-4-yl)methyl diphenylphosphinates involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. dntb.gov.uanih.gov This approach utilizes the reaction between organic azides and prop-2-ynyl this compound. dntb.gov.uanih.gov The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl this compound has been optimized by adjusting reaction parameters like temperature, time, and catalyst loading. dntb.gov.uanih.govdntb.gov.ua This methodology demonstrates broad substrate scope and tolerance for various functional groups. dntb.gov.uanih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Organic Azide (B81097) | Prop-2-ynyl this compound | Copper(I) salt | (1H-1,2,3-triazol-4-yl)methyl diphenylphosphinates |

Ligand Design and Preparation for Coordination Chemistry

Design and Synthesis of Diphosphine Ligands incorporating this compound Moieties

Diphosphine ligands are fundamental in coordination chemistry and homogeneous catalysis. The incorporation of this compound moieties into diphosphine backbones can modulate the electronic and steric properties of the resulting metal complexes. uu.nlhokudai.ac.jp

One approach involves the sequential introduction of different phosphorus donor groups onto a ligand backbone. For instance, diphosphine ligands with both diphenylphosphine and 2,8-dimethylphenoxaphosphine moieties have been synthesized starting from dibromo-substituted backbones like p-tolyl ether and ferrocene. uu.nl A more recent development involves the radical diphosphination of strained small ring compounds, such as bicyclo[1.1.0]butane, to create novel symmetric and unsymmetric diphosphine ligands. hokudai.ac.jp These methods allow for the precise tuning of ligand properties for applications in catalysis and materials science. hokudai.ac.jpchemrxiv.orgrsc.org

| Backbone | Phosphorus Moiety 1 | Phosphorus Moiety 2 | Ligand Type |

| p-Tolyl ether | Diphenylphosphine | 2,8-Dimethylphenoxaphosphine | Asymmetric Diphosphine |

| Ferrocene | Diphenylphosphine | 2,8-Dimethylphenoxaphosphine | Asymmetric Diphosphine |

| Bicyclo[1.1.0]butane | Diphenylphosphine | Diphenylphosphine | Symmetric Diphosphine |

Coordination Chemistry and Supramolecular Assembly of Diphenylphosphinates

Metal Diphenylphosphinate Complexes and Coordination Polymers

This compound ligands, with their versatile coordination modes, readily form complexes and coordination polymers with a wide range of metal ions. The resulting architectures are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species.

Zinc Bis(this compound) Coordination Systems

Zinc(II) ions react with this compound to form coordination polymers. These systems often feature tetrahedrally coordinated zinc atoms. The this compound ligands can act as bridging units, leading to the formation of extended one-, two-, or three-dimensional networks. The specific structure is influenced by the reaction conditions and the presence of co-ligands. For example, some zinc bis(phosphinates) have been found to contain linear chains of tetrahedrally coordinated metal atoms linked by alternating single and triple O,O' symmetrically bridging phosphinate groups.

Copper(I) this compound Complexes

Copper(I) complexes with phosphine (B1218219) ligands are known for their diverse structural chemistry and interesting photoluminescent properties. researchgate.net While specific research on simple copper(I) this compound is limited in the provided search results, the broader chemistry of Cu(I) phosphine complexes suggests that this compound could act as a ligand. The coordination geometry around the Cu(I) center in such complexes can range from linear two-coordinate to tetrahedral four-coordinate. researchgate.net These complexes often exhibit metal-to-ligand charge transfer (MLCT) transitions, which can lead to properties like thermally activated delayed fluorescence (TADF). researchgate.net

Cobalt(II) and Manganese(II) Diphenylphosphinates

Both cobalt(II) and manganese(II) form coordination polymers with this compound ligands. The γ forms of poly-bis(μ-diphenylphosphinato)cobalt(II) and manganese(II) have been structurally characterized. mdpi.com In these structures, the metal centers are typically coordinated by the oxygen atoms of the this compound groups. Co(II) ions, with a d7 electronic configuration, can form four-, five-, or six-coordinate complexes, often with tetrahedral or octahedral geometries. researchgate.net Manganese(II) also readily forms coordination polymers with phosphonate ligands, which can exhibit interesting magnetic properties, such as antiferromagnetic interactions between the metal centers. epa.govcjsc.ac.cn

| Compound | Metal Ion | Coordination Geometry | Magnetic Properties |

| γ-poly-bis(μ-diphenylphosphinato)cobalt(II) | Co(II) | Tetrahedral (distorted) | Paramagnetic |

| γ-poly-bis(μ-diphenylphosphinato)manganese(II) | Mn(II) | Tetrahedral (distorted) | Antiferromagnetic tendency |

| [Mn(5-pncH2)2H2O] | Mn(II) | Octahedral | Antiferromagnetic interactions |

Lead(II) Bis(this compound) Structures

Lead(II) bis(this compound) forms a polymeric structure in the solid state. acs.org The lead atom is coordinated by four oxygen atoms from four different this compound groups. acs.org The coordination geometry around the lead atom is a distorted pyramid, with the lead atom at the apex. The Pb-O distances are not all equivalent, with two shorter equatorial distances and two longer axial distances. acs.org This polymeric structure can dissociate in solution. acs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Equatorial Pb-O distances | 2.233 (6) Å |

| Axial Pb-O distances | 2.435 (6) Å |

| O-Pb-O angle (equatorial) | 88.2 (2)° |

| O-Pb-O angle (axial) | 167.6 (2)° |

Rare Earth Diphenylphosphinates (e.g., Europium(III), Lanthanum(III), Cerium(III), Terbium(III))

Rare earth elements form coordination polymers with this compound, often with the general formula RE(dpp)3. iaea.org These compounds can be synthesized via a wet process precipitation method. iaea.org They are typically insoluble in common polar and non-polar solvents and exhibit high thermal stability. iaea.org

Europium(III) this compound: The coordination polymer [Eu(dpp)3]n has been studied for its potential application in nanothermometry over a wide temperature range. researchgate.net It forms one-dimensional nanorod or nanowire structures. researchgate.net The Eu(III) ions are coordinated by the this compound ligands, and there is evidence for more than one Eu(III) center in the asymmetric unit of the coordination polymer. researchgate.net These complexes exhibit the characteristic bright red luminescence of the Europium ion upon UV excitation. mdpi.com

Lanthanum(III), Cerium(III), and Terbium(III) Diphenylphosphinates: Similar to europium, other rare earth elements like lanthanum, cerium, and terbium also form coordination polymers with this compound. For instance, a Ce(III)-based coordination polymer with a ditopic phenylene-1,4-bis(methylphosphinic acid) linker has been synthesized and shown to have a 2D layered structure with octahedrally coordinated cerium atoms. mdpi.com Terbium(III) complexes with this compound ligands are known to exhibit green luminescence. nih.govresearchgate.net

| Rare Earth Ion | Potential Application/Property |

| Europium(III) | Nanothermometry, Red Luminescence researchgate.netmdpi.com |

| Lanthanum(III) | Component of coordination polymers |

| Cerium(III) | 2D layered coordination polymers mdpi.com |

| Terbium(III) | Green Luminescence nih.govresearchgate.net |

Organotin(IV) this compound Derivatives

Organotin(IV) compounds form a wide variety of structures, including monomers, dimers, and polymers, with the geometry around the tin atom ranging from tetrahedral to octahedral. nih.gov The reaction of organotin(IV) halides with diphenylphosphinic acid or its salts can lead to the formation of organotin(IV) this compound derivatives. The specific structure of these derivatives depends on the number and nature of the organic groups attached to the tin atom and the stoichiometry of the reactants. While specific details for organotin(IV) this compound are not abundant in the provided search results, the general reactivity of organotin(IV) compounds suggests that the this compound ligand would coordinate to the tin center through its oxygen atoms. These derivatives have potential applications in various fields, including catalysis and materials science. uthm.edu.my

Coordination with Transition Metal Fragments (e.g., Ruthenium, Cobalt, Tungsten)

The coordination of the this compound ligand with transition metals is characterized by the versatile binding modes of the phosphinate group (-PO₂⁻). These modes include monodentate, bidentate chelating, and bidentate bridging, leading to the formation of discrete molecular complexes or extended polymeric structures.

Cobalt: The coordination chemistry of this compound with cobalt(II) has been shown to result in the formation of polymeric structures. For instance, poly-bis(μ-diphenylphosphinato)cobalt(II) consists of double phosphinate-bridged chains of tetrahedrally coordinated cobalt atoms. In this arrangement, each this compound ligand acts as a bridging unit between two cobalt centers, utilizing both oxygen atoms to form an eight-membered ring. This bridging coordination leads to the formation of a one-dimensional polymeric chain.

While specific examples of this compound complexes with ruthenium and tungsten are less common in the literature, the coordination chemistry of these metals with analogous phosphine and phosphonate ligands provides insights into their expected behavior.

Ruthenium: Ruthenium complexes often exhibit a preference for octahedral geometry. It is anticipated that this compound would coordinate to ruthenium(II) or ruthenium(III) centers in a monodentate or bidentate fashion. Ruthenium(II) complexes with related phosphine ligands, such as triphenylphosphine, are well-established, demonstrating the affinity of ruthenium for phosphorus-based ligands. The coordination of this compound could occur alongside other ligands to satisfy the metal's coordination sphere, potentially leading to catalytically active species or materials with interesting photophysical properties.

Tungsten: Tungsten, in its various oxidation states, forms a wide array of complexes. The coordination of this compound to a tungsten fragment could occur in a similar fashion to other oxo-ligands. For instance, tungsten hexachloride reacts with triphenylphosphine sulfide (B99878) and selenide, indicating a propensity for coordination with ligands containing chalcogens. Given the oxophilic nature of tungsten, strong coordination to the oxygen atoms of the this compound ligand is expected, potentially leading to the formation of robust mono- or polynuclear tungsten-diphenylphosphinate complexes.

Structural Characterization of Coordination Compounds

X-ray crystallography is an indispensable tool for the structural characterization of metal this compound complexes, revealing intricate details of their solid-state structures.

In the case of poly-bis(μ-diphenylphosphinato)cobalt(II), single-crystal X-ray diffraction has confirmed a polymeric chain structure. The cobalt atoms are tetrahedrally coordinated by four oxygen atoms from four different bridging this compound ligands. This double-bridging arrangement results in a robust one-dimensional polymer. The isomorphous manganese(II) derivative has also been structurally characterized, showing a similar coordination environment.

The structural analysis of these polymers provides valuable data on the coordination geometry of the metal center and the conformation of the this compound ligand upon coordination. Below is a table summarizing key crystallographic data for the γ-form of poly-bis(μ-diphenylphosphinato)cobalt(II).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.080(2) |

| b (Å) | 23.550(6) |

| c (Å) | 11.726(3) |

| β (°) | 92.88(2) |

| Co-O bond lengths (Å) | 1.950(2) - 1.963(2) |

| O-Co-O bond angles (°) | 104.81(8) - 117.77(9) |

Spectroscopic methods provide valuable information regarding the binding of the this compound ligand to a metal center.

FT-IR Spectroscopy: The infrared spectrum of diphenylphosphinic acid is characterized by strong absorptions corresponding to the P=O and P-OH stretching vibrations. Upon deprotonation and coordination to a metal ion, these vibrational frequencies shift. The P=O stretching vibration, typically observed around 1150-1200 cm⁻¹ in the free acid, shifts to lower wavenumbers upon coordination due to the donation of electron density from the oxygen to the metal center, which weakens the P=O double bond character. The extent of this shift can provide an indication of the strength of the metal-oxygen bond. In bridging coordination modes, the two P-O bonds of the phosphinate group become more equivalent, leading to the appearance of symmetric and asymmetric ν(PO₂) stretching vibrations.

NMR Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for studying this compound complexes. The chemical shift of the phosphorus atom is sensitive to its electronic environment. Coordination to a metal center generally leads to a significant change in the ³¹P chemical shift compared to the free ligand. The magnitude and direction of this shift depend on several factors, including the nature of the metal, its oxidation state, the coordination geometry, and the presence of other ligands. For diamagnetic complexes, sharp signals are typically observed, and the coupling between the phosphorus nucleus and other magnetically active nuclei (e.g., ¹H, ¹³C, or the metal itself if it has a nuclear spin) can provide further structural information. For paramagnetic complexes, the ³¹P NMR signals are often significantly broadened and shifted due to the influence of the unpaired electrons.

In proton-transfer salts of diphenylphosphinic acid with aminopyridines, ¹H NMR spectroscopy confirms the transfer of the acidic proton from the phosphinic acid to the nitrogen atom of the pyridine ring. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu This is evidenced by the disappearance of the acidic OH proton signal and the appearance of a new, downfield-shifted N-H proton signal. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

Proton-Transfer Salts and Hydrogen Bonding Interactions

Diphenylphosphinic acid, being a moderately strong acid, can participate in proton-transfer reactions with suitable base acceptors, such as amines, to form proton-transfer salts. These salts are often crystalline solids with well-defined supramolecular architectures governed by strong hydrogen bonding interactions.

The reaction of diphenylphosphinic acid (DPPA) with various substituted 2-aminopyridines (AMPY) leads to the formation of 1:1 proton-transfer salts. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu These reactions typically involve the transfer of the acidic proton from the P-OH group of DPPA to the more basic pyridine ring nitrogen of the aminopyridine. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

These salts have been synthesized and characterized using FT-IR and ¹H NMR spectroscopy, as well as single-crystal X-ray diffraction. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu For example, the reactions of DPPA with 2-amino-5-chloropyridine, 2-amino-5-cyanopyridine, and 2-amino-5-methylpyridine all yield the corresponding pyridinium this compound salts. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

The formation of these salts can be monitored by spectroscopic methods. In the FT-IR spectra, the broad O-H stretching band of the carboxylic acid disappears, and new bands corresponding to the N⁺-H stretching vibrations of the pyridinium cation appear. In the ¹H NMR spectra, the signal for the acidic proton of DPPA is absent, while a new signal for the N⁺-H proton is observed at a downfield chemical shift, confirming the proton transfer. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

The stoichiometry of these proton-transfer salts is typically 1:1, as determined by methods such as the Benesi-Hildebrand equation. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

The solid-state structures of the proton-transfer salts of diphenylphosphinic acid with aminopyridines are dominated by extensive hydrogen bonding networks, which dictate their supramolecular architectures. X-ray crystallographic studies have been instrumental in elucidating these intricate networks. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

The primary and most robust hydrogen bonding interaction in these salts is the N⁺-H···O⁻ hydrogen bond formed between the protonated pyridine nitrogen of the aminopyridinium cation and an oxygen atom of the this compound anion. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu This interaction is a key feature that stabilizes the crystal lattice.

In addition to this primary interaction, other hydrogen bonds, such as N-H···O (from the amino group of the aminopyridine) and C-H···O, can also be present, leading to the formation of one-, two-, or three-dimensional supramolecular assemblies. The specific nature of the hydrogen bonding network and the resulting architecture are influenced by the substituents on the aminopyridine ring.

For example, in the crystal structures of 2-amino-5-chloropyridinium this compound and 2-amino-5-cyanopyridinium this compound, the N⁺-H···O⁻ hydrogen bonds link the cations and anions into chains or more complex networks. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu The interplay of these various hydrogen bonds, along with other non-covalent interactions such as π-π stacking between the aromatic rings, results in highly organized and stable crystal structures.

The table below summarizes some of the key hydrogen bonding interactions observed in the crystal structures of proton-transfer salts of diphenylphosphinic acid with substituted 2-aminopyridines. researchgate.netspectrabase.comnih.govrsc.orgcornell.edu

| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) | Role in Supramolecular Assembly |

|---|---|---|---|

| N⁺-H···O⁻ | 2.6 - 2.8 | 160 - 175 | Primary interaction linking cations and anions |

| N-H···O | 2.8 - 3.1 | 150 - 170 | Secondary interaction contributing to network formation |

| C-H···O | 3.2 - 3.5 | 130 - 160 | Weak interactions that further stabilize the crystal packing |

Catalytic Applications of Diphenylphosphinates

Catalysis in Organic Synthesis

Diphenylphosphinates play a significant role in organic synthesis, acting as key components in various catalytic systems to achieve challenging chemical transformations.

Cross-Coupling Reactions (e.g., Palladium-mediated, Stille coupling)

In the realm of cross-coupling reactions, diphenylphosphinates have demonstrated utility, particularly in palladium-mediated processes. Copper(I) diphenylphosphinate (CuDPP) serves as a co-catalyst in palladium-catalyzed cross-coupling reactions, facilitating the desulfitative coupling of thiol esters with organostannanes or boronic acids under mild, pH-neutral conditions. nih.govwikipedia.org This approach provides a versatile method for ketone synthesis. wikipedia.org The effectiveness of the this compound counterion in these reactions is notable, as it aids in the separation of tin residues by forming tributyltin-diphenylphosphinate. wikipedia.org

Tetrabutylammonium (B224687) this compound has also been employed as a reagent in Stille cross-coupling reactions. nih.gov Its involvement in the synthesis of complex molecules, such as the potent antiviral agent (-)-Macrolactin A, highlights its role in enhancing reaction efficiency and stabilizing palladium catalysts. nih.govfishersci.ca In certain Stille cross-coupling protocols, the addition of tetrabutylammonium phosphinates has been shown to noticeably improve the process through transmetallation of copper with tin and the subsequent precipitation of tributyltin-diphenylphosphinate, leading to encouraging yields. nih.gov For example, a compound was obtained in 47% isolated yield using this protocol. nih.gov

Enantioselective and Stereoselective Synthesis employing Diphenylphosphinates

Diphenylphosphinates contribute to the development of enantioselective and stereoselective synthetic methodologies, enabling the formation of chiral compounds with high precision. Copper(I) this compound (CuDPP) acts as a catalyst in the enantioselective synthesis of fungal steroids, including (-)-viridin and (-)-viridiol. nih.govwikidata.org Furthermore, it plays a crucial role in the stereoselective synthesis of complex molecular fragments, such as the C1-C16 fragment of goniodomin A. wikidata.org

In enantioselective phospha-Michael reactions, diphenylphosphonate has been utilized as a substrate. These reactions, catalyzed by organocatalysts such as guanidinium/bis-thiocarbamide and squaramides, facilitate the addition of diphenylphosphonate to nitroolefins, yielding addition products with high enantiomeric excess (ee), often ranging from 90–98% ee. nih.govuni.lu The addition of water has been observed to further increase the enantioselectivity in some cases, reaching up to 95% ee. nih.gov Beyond addition reactions, diphenylphosphinates can also serve as leaving groups in asymmetric synthesis. For instance, in the asymmetric synthesis of cyclopropanes and dihydrofurans, an intramolecular nucleophilic ring closure involving a this compound leaving group exclusively yields trans-cyclopropane. nih.gov

Table 1: Enantioselectivity in Phospha-Michael Reactions

| Reactant | Catalyst Type | Enantiomeric Excess (ee) | Notes |

| Diphenylphosphonate + Nitroolefins | Guanidinium/bis-thiocarbamide organocatalyst | 90–98% | Increased to 95% ee with water addition. nih.gov |

| Diphenyl phosphite (B83602) + Nitroalkenes | Squaramide catalyst | High | Leads to chiral β-nitro phosphonates. uni.lu |

Macrolactamization and Peptide Coupling Reactions utilizing this compound Reagents

This compound reagents are highly valued in macrolactamization and peptide coupling reactions, particularly for their ability to facilitate amide bond formation with minimal racemization. Pentafluorophenyl this compound (FDPP) is recognized as an efficient coupling reagent for the racemization-free synthesis of peptides in both solution and solid-phase methodologies. wikipedia.orgnih.govwikipedia.orgnih.govnih.govchem960.comyeniyuzyil.edu.tr

FDPP has been successfully applied in the preparation of various macrocyclic peptides, including cyclotheonamide B, a thrombin inhibitor. nih.govwikipedia.orgnih.gov Its utility extends to the macrocyclization of precursors for the total synthesis of complex natural products like ziziphine N and cryptophycin (B1240208) D. nih.govwikipedia.orgnih.govuni.lu In studies optimizing macrolactamization conditions, reagents such as diphenylphosphoryl azide (B81097) (DPPA) and FDPP have demonstrated the ability to yield exceptionally clean profiles for macrocyclic products, such as galaxamide, in moderate yields. invivochem.com Another this compound derivative, (5-nitropyridyl)diphenyl phosphinate, has been successfully employed in the one-pot synthesis of the cyclic decapeptide gramicidin (B1672133) S. chem960.comnih.gov These reagents ensure the suppression of undesired racemization and other side reactions, maintaining the optical integrity at the chiral center during peptide bond formation. chem960.comnih.gov

Table 2: this compound Reagents in Peptide Synthesis

| Reagent | Application | Key Features | Reported Yields |

| Pentafluorophenyl this compound (FDPP) | Peptide synthesis (solution & solid phase), Macrolactamization (e.g., cyclotheonamide B, ziziphine N, cryptophycin D) | Racemization-free, high optical purity | Up to 80% (cyclization) wikipedia.org; High yields (dipeptides) nih.gov; Moderate (galaxamide) invivochem.com; 75-98% (di-, tri-, pentapeptides) chem960.com |

| Diphenylphosphoryl azide (DPPA) | Macrolactamization (e.g., galaxamide) | Clean product profile | Moderate (galaxamide) invivochem.com |

| (5-nitropyridyl)diphenyl phosphinate | One-pot synthesis of cyclic decapeptide (e.g., gramicidin S) | Efficient condensing reagent | Not specified chem960.com |

Role in Polymerization Processes

This compound derivatives also find applications in the field of polymer chemistry, particularly in initiating and controlling polymerization reactions.

Diphenylphosphinates as Catalysts and Co-catalysts in Polyolefin Production

Information specifically detailing the role of diphenylphosphinates as catalysts or co-catalysts in polyolefin production was not found within the scope of the conducted research.

Photoinitiators in Polymerization-Induced Self-Assembly (PISA) via this compound Derivatives

This compound derivatives are recognized for their utility as photoinitiators in polymerization-induced self-assembly (PISA) processes. These compounds enable the creation of polymeric nanoparticles with controlled morphologies by initiating polymerization under visible light. nih.govmdpi-res.com

Notable examples include 2,4,6-trimethylbenzoyl-diphenylphosphinate (commonly referred to as TPO, though its structure is often described as a diphenylphosphine (B32561) oxide) and lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LiPTP). nih.gov These photoinitiators are employed in photoRAFT (photoinduced reversible addition–fragmentation chain transfer) PISA, where they play a role in activating macroRAFT agents and influencing polymerization rates. chem960.com For instance, while 2,4,6-trimethylbenzoyl-diphenylphosphinate's impact on polymerization rate was less significant for methacrylate-based macroRAFT due to the weaker C–S bond, it showed a more pronounced effect with acrylate-based macroRAFT, which typically undergoes slower photoiniferter activation. chem960.com The use of such this compound-derived photoinitiators offers key advantages in PISA, including the ability to conduct polymerizations under mild conditions and with precise control over the resulting self-assembled nanostructures. nih.govmdpi-res.comchem960.com

Graft Polymerization involving Diphenylphosphinates

Diphenylphosphinates have demonstrated utility in the field of polymer synthesis, specifically in graft polymerization. Research has shown that beryllium this compound can be employed in graft polymerization reactions. nih.gov Furthermore, this compound derivatives, such as 1-phenylvinyl this compound and 1-methylvinyl this compound, function as effective chain transfer agents in photoinitiated polymerization processes. nih.gov These agents facilitate the controlled synthesis of polymers, including graft copolymers, in reactions involving monomers like methyl methacrylate (B99206) and styrene. nih.gov Beyond their role as chain transfer agents, this compound groups can be incorporated into polymer structures to create functional catalytic supports. An example includes nickel nanoparticles supported on diphenylphosphinated poly(vinyl alcohol-co-ethylene), which serves as a heterogeneous and recyclable catalyst for Mizoroki-Heck reactions. This highlights the ability of diphenylphosphinates to contribute to the design of advanced polymeric materials with catalytic properties.

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms underlying catalytic processes is crucial for optimizing reaction efficiency and designing new catalysts. Diphenylphosphinates have been instrumental in such mechanistic studies, particularly concerning their role in catalyst stabilization and the characterization of transient intermediates.

Role of the this compound Anion in Catalyst Stabilization and Turnover Enhancement

The this compound anion is a key component in enhancing catalyst stability and improving turnover rates in various catalytic systems. In palladium-catalyzed cross-coupling reactions, the phosphinate anion within tetrabutylammonium this compound (TBDPP) actively prevents catalyst aggregation, which directly contributes to an increase in turnover numbers. Kinetic studies have revealed that TBDPP can accelerate turnover rates by 20–30% when compared to smaller ammonium (B1175870) salts, a phenomenon attributed to reduced steric hindrance around the catalytic center.

Beyond cross-coupling, the this compound anion acts as a crucial ligand in metal complexes, imparting significant stability. A notable example is the L₆Mn₄O₄ cubane-like complex, where L represents the this compound anion (Ph₂PO₂⁻). This complex has been developed as an oxygen-evolving molecule, mimicking aspects of natural photosynthetic systems. The stability conferred by the this compound ligand is essential for its function, as catalytic turnover for oxygen evolution is not achieved under conditions that lead to the deactivation of the catalyst, underscoring the ligand's critical stabilizing role. Furthermore, in nucleophilic displacement reactions, the this compound anion can contribute to the electrostatic stabilization of the transition state, a fundamental aspect that can significantly enhance catalytic rates, particularly in phosphoryl transfer processes.

Identification and Characterization of Transient Intermediates in this compound-Mediated Catalysis

The elucidation of catalytic cycles involving diphenylphosphinates often necessitates the identification and characterization of short-lived, transient intermediates. Advanced analytical techniques are indispensable for this purpose. Methods such as liquid chromatography-mass spectrometry (LC-MS) and inline infrared (IR) spectroscopy are recommended for monitoring the formation and evolution of these transient species during reactions. High-resolution mass spectrometry (HRMS), in particular, has proven effective in detecting transient species, including [Pd(TBDPP)]⁺ species, thereby providing critical insights into the specific pathways of catalytic cycles.

In certain catalytic contexts, such as phosphenium catalysis, phosphirenium ions serve as "masked phosphenium" sources, releasing the active {Ph₂P⁺} species through a ring-opening mechanism. Mechanistic investigations, integrating both experimental observations and computational approaches, have detailed that the catalytic process involves the associative transfer of {Ph₂P⁺} to a carbonyl nucleophile, followed by H–SiR₃ bond addition across the C=O group, and subsequent associative displacement of the product to regenerate the active catalyst. This demonstrates the importance of understanding the transient nature and reactivity of phosphorus-containing intermediates in catalysis. General spectroscopic techniques like infrared (IR) and Raman spectroscopy are also powerful tools for characterizing catalytic systems, aiding in the identification of adsorbed intermediates and the precise nature of catalytic sites, which are vital for a comprehensive understanding of reaction mechanisms.

Diphenylphosphinates in Advanced Materials Science

Luminescent Materials and Sensors

Evaluation of Diphenylphosphinates as Scintillator Components

Diphenylphosphinates have shown promise in the development of scintillator materials, which are crucial for converting high-energy radiation into detectable light. Research has explored the potential of europium(III) diphenylphosphinate as a low-dimensional nanostructured coordination polymer scintillator uni.lufishersci.at. These materials are investigated for their X-ray excited optical luminescence (XEOL) properties, indicating their ability to emit light upon exposure to X-rays fishersci.at. The study of europium complexes with β-diketone and this compound ligands further investigates their X-ray excited optical luminescent characteristics, highlighting the role of this compound in influencing the optical behavior of these potential scintillators uni.lu.

Optoelectronic and Electronic Materials

Diphenylphosphinates contribute to advancements in optoelectronic and electronic materials through various mechanisms, including their use in light-emitting devices, solar cells, thin films, coatings, and dielectric applications.

Contribution to Advancements in Optoelectronics

In the field of optoelectronics, diphenylphosphinates play a role in enhancing the performance of devices such as perovskite light-emitting diodes (PeLEDs) and solar cells. Pentafluorophenyl this compound (FDPP) has been employed as a molecular additive in quasi-two-dimensional perovskite light-emitting diodes wikipedia.orgjk-medical.com. The P=O group and pentafluorophenyl (5F) moieties within FDPP can coordinate with Pb²⁺ ions, which helps in slowing down the crystallization process of perovskite films and improving their surface coverage wikipedia.orgjk-medical.com. This additive strategy also contributes to reducing the defect density within the perovskite material and enhancing its crystalline quality, leading to improved brightness, power efficiency, and external quantum efficiency of PeLEDs wikipedia.orgjk-medical.com.

Furthermore, in perovskite solar cells (PSCs), acidic this compound chloride (DPC) has been utilized for surface modification of the SnO₂ layer before the deposition of the perovskite film nih.gov. This modification helps to mitigate the corrosion of the perovskite film by hydroxyl ions (OH⁻) from SnO₂, and it also regulates the crystal growth process of the perovskite, thereby enhancing the efficiency and stability of the solar cells nih.gov. Diphenylphosphinic acid has also been explored as a co-adsorbent in dye-sensitized solar cells (DSCs) based on nanocrystalline TiO₂ chem960.com.

Utilization in Thin Films and Coatings for Electronic Devices

Diphenylphosphinates are integrated into thin films and coatings, providing functional properties essential for electronic devices. Copper(I) this compound (CuDPP) is utilized in the production of advanced materials, including thin films and coatings for electronic devices nih.gov. Its application extends to thin film deposition, which is a critical process in various electronic manufacturing sectors, including LED manufacturing.

Pentafluorophenyl this compound is recognized for its suitability in coatings and advanced composites, particularly due to its enhanced thermal stability and chemical resistance imparted by its unique fluorinated structure. This makes it a valuable component in the synthesis of fluorinated polymers, which find applications in high-performance electronics. Additionally, the grafting of alumina (B75360) by this compound has been explored in the context of thin films for optical waveguide devices. Zinc this compound (Zn(DPPA)₂) precipitates have also been observed in thin films of ZnO nanocrystals, which are being investigated for electronic devices.

Development of Dielectric Materials

The development of dielectric materials benefits from the incorporation of diphenylphosphinates, especially for applications requiring low dielectric properties in high-frequency and high-speed electronic telecommunications. Various metal diphenylphosphinates, such as aluminum tris(this compound), zinc bis(this compound), and titanyl bis(this compound), are examples of phosphorus-containing compounds used in halogen-free low dielectric resin compositions. These compositions are designed to meet the increasing demands for enhanced dielectric properties in modern electronic products that operate at higher frequencies and speeds.

Beyond traditional dielectric applications, tetrakis(phenylamino)phosphonium this compound (PANI·DPPi) represents a novel organic ferroelectric material. This compound exhibits ferroelectric behavior, confirmed by the observation of a rectangular polarization-electric field (P–E) hysteresis loop and a saturated polarization value of 0.6 μC cm⁻². Dielectric studies have further validated the presence of a thermally driven phase transition around 430 K, accompanied by a significant change in dielectric behavior, underscoring its potential for phase-transition-driven dielectric applications.

Integration into Covalent Organic Frameworks (COFs)

Diphenylphosphinates play a crucial role in the synthesis and structural control of Covalent Organic Frameworks (COFs), particularly in achieving specific architectures and functionalities. The bulky this compound anion (PO₂Ph₂⁻) has been employed as a templating agent in the synthesis of new isoreticular non-interpenetrated woven COFs, such as COF-506-Cu and COF-500-Cu. This templating strategy involves the linking of aldehyde-functionalized copper(I) bisphenanthroline complexes with benzidine (B372746) linkers in the presence of the this compound anion.

The presence of the this compound anion helps to direct the formation of specific COF topologies, such as the platinum sulfide (B99878) (pts) topology, and prevents the undesirable interpenetration of the framework structures. Upon removal of the copper(I) ions, the purely organic woven COFs (e.g., COF-506) are obtained, where the individual ribbons are held together solely by mechanical interlocking. These COFs, enabled by the templating effect of this compound, have demonstrated remarkable "adaptive inclusion" properties, allowing them to accommodate guest molecules that are larger than their initial pore sizes through a novel mode of motional dynamics in the solid state. This highlights the significant impact of this compound in engineering the intricate and dynamic structures of advanced COF materials.

Theoretical and Computational Investigations of Diphenylphosphinates

Quantum Chemical Calculations

Quantum chemical calculations provide a robust framework for analyzing the molecular characteristics of diphenylphosphinates and their derivatives at an atomic level.

Density Functional Theory (DFT) is widely employed to investigate the optimized geometries and electronic structures of diphenylphosphinates and their complexes. For instance, DFT calculations have been utilized to study the optimized geometries, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO/LUMO) of proton-transfer salts formed between diphenylphosphinic acid and substituted 2-aminopyridines. These studies have shown good agreement between computational analyses and experimental data, such as X-ray crystallography fishersci.pt. The DFT method is generally applied to determine the molecular structure, as well as the electronic and spectroscopic nature of various complexes involving diphenylphosphinates fishersci.ptfishersci.ca.

Optimizing a geometry in DFT means finding the molecular arrangement that minimizes the total energy for a given theoretical method tcichemicals.com. This process helps in obtaining stable structures for further electronic property analysis. DFT calculations are also instrumental in exploring the structure, magnetic and spin properties, electronic and vibrational spectroscopy, and optical properties of organic compounds and metal complexes, including those containing phosphinate ligands uni.lu. For example, in copper(I) complexes, DFT and Time-Dependent DFT (TD-DFT) methods have been applied to analyze molecular structures and electronic properties, with ground-state geometries often optimized starting from experimentally determined X-ray crystallographic data fishersci.ca.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool derived from electronic density, critical for predicting chemical reactivity. MEP surfaces visually represent the distribution of electrostatic potential around a molecule, indicating regions prone to electrophilic or nucleophilic attack sigmaaldrich.comuni.lu. Negative (red or yellow) regions on the MEP map typically correspond to areas susceptible to electrophilic attack, while positive (blue) regions indicate sites for nucleophilic attack.

MEP calculations are performed on optimized molecular structures to identify potential reactive sites and understand intermolecular interactions, such as hydrogen bonding fishersci.ptsigmaaldrich.com. This analysis provides insights into a molecule's size, shape, and the spatial distribution of its electrostatic potential, which is invaluable for establishing relationships between molecular structure and physicochemical properties sigmaaldrich.comuni.lu. For diphenylphosphinate compounds, MEP analysis helps in identifying specific nucleophilic and electrophilic regions, thereby aiding in the prediction of their chemical behavior and active sites.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding the electronic behavior, stability, and reactivity of chemical compounds. HOMO and LUMO energies are typically calculated from optimized molecular geometries fishersci.pt.

The energy of the HOMO is directly correlated with a molecule's ionization potential and its susceptibility to attack by electrophiles, indicating its electron-donating ability sigmaaldrich.com. Conversely, the LUMO energy is related to electron affinity and describes a molecule's susceptibility to attack by nucleophiles, representing its electron-accepting ability sigmaaldrich.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap generally signifies high molecular stability, implying that the molecule is less reactive. Conversely, a small HOMO-LUMO gap indicates a "soft" molecule, suggesting higher reactivity and facilitating charge transfer within the compound, which can influence its excitability and biological activity sigmaaldrich.com.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for unraveling the intricate reaction mechanisms of diphenylphosphinates, offering detailed insights into reaction pathways and the influence of environmental factors.

Computational studies have been employed to investigate the reaction pathways of the alkaline hydrolysis of phosphinate esters, including alkyl diphenylphosphinates. These investigations aim to understand the mechanistic details of phosphorus displacement reactions. General computational studies on the hydrolysis of organophosphorus esters, which include phosphinates, often explore various plausible mechanisms, such as associative (AD), dissociative (DA), or concerted pathways. These studies can also identify the formation of pentacoordinate intermediates, which are common in nucleophilic displacement reactions at phosphorus centers. Computational approaches are capable of mapping the full energy surface of hydrolysis reactions, providing a comprehensive view of the reaction landscape and allowing for the identification and comparison of different viable mechanisms.

Solvent and solvation effects play a pivotal role in dictating the kinetics, thermodynamics, and product selectivity of chemical reactions, including those involving diphenylphosphinates. Computational chemistry offers various models to analyze these effects, ranging from implicit continuum models, which approximate the solvent as a continuous dielectric medium (e.g., Polarizable Continuum Model (PCM) or Universal Solvation Model based on Density (SMD)), to explicit models that incorporate individual solvent molecules into the system.

The choice of solvent can significantly influence the stability of ground and transition states, thereby impacting reaction rates and, in some cases, altering the reaction mechanism itself. Computational studies provide molecular-level insights into the role of different solvents, particularly protic solvents, in organic transformations. The inclusion of explicit solvent molecules in the models has proven valuable for improving the accuracy of energetic estimates for various organic reactions. For this compound reactivity, understanding these solvent and solvation effects is crucial for predicting their behavior in different chemical environments and for designing targeted synthetic strategies.

Charge Analysis Studies for Understanding Reactivity Trends

Charge analysis studies are instrumental in understanding the electronic distribution within this compound compounds, which directly influences their reactivity. Quantum mechanical calculations, such as those employing the Natural Bond Orbital (NBO) analysis at sophisticated levels of theory (e.g., M06-2X/6-311+G(3df,3pd) with SMD solvation model), have revealed that negative hyperconjugation significantly contributes to the delocalization of anionic charge in disubstituted phosphinate leaving groups. nih.gov This delocalization is crucial for understanding the stability of the this compound (DPP) anion and its efficacy as a leaving group. nih.gov

During the alkaline hydrolysis of Y-substituted-phenyl diphenylphosphinates, computational studies have indicated the partial development of a negative charge on the oxygen atom of the leaving group in the transition state. nih.gov This charge development is supported by linear correlations observed in Yukawa-Tsuno plots, suggesting a concerted reaction mechanism. nih.gov Furthermore, charge analysis has been applied to investigate the electrophilic nature of phosphorus atoms in related organophosphorus compounds, such as 4-nitrophenyl diphenyl phosphate (B84403) (PNPDPP). fishersci.ca Studies comparing PNPDPP with pesticides like paraoxon (B1678428) and parathion (B1678463) showed that the less electrophilic character of the phosphorus atom in parathion, as revealed by charge analysis, contributes to differences in hydrolysis rates. fishersci.ca Density Functional Theory (DFT) calculations have also been utilized to investigate molecular electrostatic potentials (MEP) of this compound salts, providing further insights into charge distribution and potential sites for interactions. fishersci.pt

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict spectroscopic properties of diphenylphosphinates, aiding in structural characterization and assignment. For proton-transfer salts of diphenylphosphinic acid with substituted 2-aminopyridines, DFT calculations have been performed to determine optimized geometries, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO and LUMO). fishersci.pt The theoretical predictions for these salts have shown good agreement with experimental data obtained from ¹H NMR and FT-IR spectroscopy, verifying the proton transfer. fishersci.pt

Specific applications of DFT in predicting NMR chemical shifts for diphenylphosphinates and related compounds include:

¹H and ¹³C NMR Chemical Shifts : Benchmarking studies have identified optimal DFT methodologies for predicting ¹H and ¹³C NMR chemical shifts, such as WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, respectively, when combined with the polarizable continuum solvent model (PCM) and gauge-independent atomic orbital (GIAO) method. fishersci.ca Geometry optimization at the B3LYP-D3/6-311G(d,p) level with PCM is often recommended for best accuracy. fishersci.ca For 4-nitrophenyl this compound, DFT and NMR studies have been conducted to investigate its structure and spectroscopic properties, including NMR chemical shifts. nih.gov

³¹P NMR Chemical Shifts : Computational methods are also applied to predict ³¹P NMR chemical shifts. For instance, in the study of 1,4-bis(diphenylphosphanyl)tetrasulfide (BDPPTS), a compound related to diphenylphosphinates, the recharged ³¹P NMR spectrum revealed specific peaks, and HOMO/LUMO calculations were performed to understand its redox mechanism. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) : Beyond NMR, computational approaches can simulate vibrational spectra. Simulated FT-IR and Raman spectra of compounds like BDPPTS have shown consistency with experimental values, confirming structural transformations. nih.gov

These computational predictions are invaluable for confirming molecular structures, assigning complex NMR spectra, and understanding the electronic environment of phosphorus and other atoms within this compound derivatives.

Structure-Activity Relationship (SAR) Computational Insights for this compound Analogs

Computational insights into Structure-Activity Relationships (SAR) are crucial for the rational design and optimization of this compound analogs, particularly in medicinal chemistry and materials science. SAR studies aim to correlate structural modifications with changes in biological or chemical activity.

Computational methods employed for SAR analysis of this compound analogs include:

Molecular Orbital Analysis : Investigations into the structure-activity relationship of synthesized compounds often involve computational determination of parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, hardness, softness, and electrophilicity index. americanelements.com These parameters provide insights into the electronic properties that govern reactivity and interactions. americanelements.com

Molecular Docking : Computational studies for SAR are frequently supported by molecular docking, which predicts the preferred orientation of a molecule within a binding site, offering a mechanistic basis for observed activities. americanelements.com

Analogue Series Analysis : this compound analogs are often part of "analogue series," where compounds share a common core but differ in substituents. uni.lu Computational approaches systematically extract and analyze such series to identify key structural determinants for biological properties. uni.lu This includes the use of activity landscape models, which visualize chemical similarity and compound potency to reveal SAR features like "activity cliffs" (structurally similar compounds with large potency differences).

Late-Stage Modification and Skeletal Editing : The strategic introduction of nitrogen atoms into cyclic frameworks, often utilizing "amino diphenylphosphinates" as a readily available nitrogen source, enables more nuanced SAR studies. This "skeletal editing" approach allows for the diversification of molecular libraries and facilitates the investigation of how subtle changes in the molecular framework impact activity.

Free Energy Perturbation (FEP+) : In drug discovery, rigorous computational methods like FEP+ are used to predict changes in binding affinity for hundreds of compound variations. This allows for the prioritization of compounds for synthesis, even those with single-atom changes, and can validate design hypotheses that might otherwise run counter to existing SAR knowledge.

These computational insights accelerate the discovery and optimization of this compound-based compounds by providing a predictive framework for understanding how structural modifications influence their desired properties.

Advanced Analytical and Spectroscopic Research Methodologies for Diphenylphosphinates

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Investigating Thermal Decomposition and Stability Profiles of Diphenylphosphinate Compounds and Polymers

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for understanding the thermal behavior, decomposition pathways, and stability of this compound compounds and their polymers. These methods measure changes in physical and chemical properties of materials as a function of temperature or time, under a controlled atmosphere.

Research has shown that rare-earth diphenylphosphinates, when analyzed by TG/DTA, exhibit high thermal stability, with initial thermal decomposition temperatures significantly higher than that of the precursor diphenylphosphinic acid (Hdpp), which decomposes around 250 °C. This enhanced thermal stability indicates the formation of robust coordination polymers or metal-organic frameworks (MOFs) iaea.org. For instance, the high thermal stability of RE(dpp)₃ (where RE represents a rare-earth element) suggests the formation of coordination polymers iaea.org. Similarly, fibrous cobalt(II) this compound, prepared via a solvothermal method, also demonstrates a higher decomposition temperature according to its TG curve, supporting its polymeric nature researchgate.net.

These thermal analyses provide critical data for applications where thermal stability is paramount, such as in flame retardants or high-temperature materials.

Chromatographic and Other Separation Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound compounds, enabling purity assessment and monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is widely employed for the purity assessment and monitoring of this compound synthesis. HPLC offers high resolving power, robustness, and reproducibility, making it suitable for separating a wide range of compounds altabioscience.com.

For instance, in the synthesis of tetrabutylammonium (B224687) this compound, HPLC with tetrabutylammonium phosphate-based ion-pairing mobile phases (e.g., 25 mM phosphate (B84403) buffer, pH 6.5, with acetonitrile) is used to ensure the removal of phosphinate degradation products and assess purity . The synthesis of tetrabutylammonium this compound via the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide (B78521) typically yields a product with purity greater than 98% as determined by HPLC .

HPLC is particularly effective for assessing peak purity, where UV spectra are taken across a chromatographic peak and compared. If the spectra are sufficiently alike, the peak is considered pure sepscience.com. This is crucial for complex mixtures or when monitoring reaction progress to identify and quantify intermediates and by-products chromatographyonline.com.

Gas Chromatography (GC) is a suitable technique for the separation and analysis of volatile this compound derivatives. While HPLC is preferred for less volatile constituents, GC excels in separating volatile compounds unite.it. The application of GC to this compound derivatives would typically involve compounds that can be vaporized without decomposition, allowing for their separation based on their boiling points and interactions with the stationary phase. This method is particularly useful for quality control and reaction monitoring where volatile impurities or products are expected.

Advanced Elemental and Compositional Analysis (e.g., ICP-AES, ICP-MS, EA) for Quantifying Elements in this compound-Containing Materials

Advanced elemental and compositional analysis techniques are vital for accurately quantifying the elemental composition of this compound-containing materials, ensuring their purity and confirming their stoichiometry.

Elemental Analysis (EA): This technique is used to determine the percentages of carbon, hydrogen, and nitrogen in organic compounds. For example, elemental analysis of tetrabutylammonium this compound confirmed its composition, with found percentages of C (73.62%), H (10.12%), and N (3.14%) being consistent with theoretical values (C: 73.17%, H: 10.09%, N: 3.05%) .

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These techniques are highly sensitive for quantifying metal content and other elements in samples. For instance, ICP-AES has been used to determine copper content in copper(I) this compound, yielding approximately 3.5% in certain covalent organic frameworks (COFs) . ICP-MS has also been employed to characterize the chemical composition of fibrous cobalt(II) this compound researchgate.net. These methods are crucial for verifying the metal-to-ligand ratios in coordination complexes and for detecting trace metal impurities.

Magnetic Susceptibility Studies of Metal this compound Complexes

Magnetic susceptibility studies are instrumental in understanding the electronic structure, spin state, and bonding within metal this compound complexes numberanalytics.com. These studies provide insights into the magnetic interactions between metal centers, which can range from diamagnetism to paramagnetism, ferromagnetism, and antiferromagnetism numberanalytics.comuomustansiriyah.edu.iq.

Research on cobalt(II) and manganese(II) diphenylphosphinates, M(Ph₂PO₂)₂, revealed that these compounds form double phosphinate-bridged chain polymers with tetrahedrally coordinated metal atoms cdnsciencepub.comcdnsciencepub.com. Low-temperature magnetic susceptibility studies (2-80 K) demonstrated weak antiferromagnetic coupling in all four compounds (β and γ forms of Co(Ph₂PO₂)₂ and Mn(Ph₂PO₂)₂) cdnsciencepub.comcdnsciencepub.com. The magnetic susceptibilities were analyzed using Heisenberg models for linear chains of metal ions.

For Co(Ph₂PO₂)₂, the exchange coupling constant (-J) values were found to be 0.25 cm⁻¹ (Weng model) for the β form and 0.55 cm⁻¹ for the γ form. For Mn(Ph₂PO₂)₂, the -J values were 0.34 cm⁻¹ for the β form and 0.17 cm⁻¹ for the γ form cdnsciencepub.com. These findings indicate that this compound ligands can mediate magnetic exchange interactions between metal centers, leading to interesting magnetic behaviors in these coordination polymers cdnsciencepub.comcdnsciencepub.com.

Table 1: Magnetic Exchange Coupling Constants (-J) for Metal this compound Complexes

| Complex | Form | -J (cm⁻¹) (Weng Model) cdnsciencepub.com |

| Co(Ph₂PO₂)₂ | β | 0.25 |

| Co(Ph₂PO₂)₂ | γ | 0.55 |

| Mn(Ph₂PO₂)₂ | β | 0.34 |

| Mn(Ph₂PO₂)₂ | γ | 0.17 |

Such studies are vital for the design of new materials with tailored magnetic properties, potentially for applications in spintronics or molecular magnetism.

Q & A

Q. How to integrate this compound research into broader frameworks (e.g., drug discovery or materials science)?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore phosphinates as non-toxic catalysts in green chemistry.

- Relevance : Link hydrogen-bonding motifs to drug co-crystal engineering.

- Ethics : Adopt OECD guidelines for environmental impact assessments of phosphinate byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.